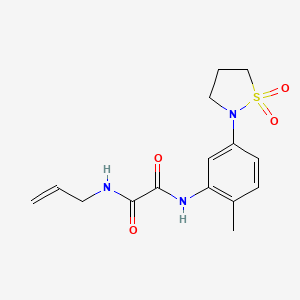

![molecular formula C15H15ClN2O4 B2394633 Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate CAS No. 2411329-76-3](/img/structure/B2394633.png)

Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class of drugs. It is used in the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood glucose levels due to insulin resistance. Rosiglitazone works by increasing insulin sensitivity in the body, allowing glucose to be more effectively absorbed and utilized by the cells.

Wirkmechanismus

Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression in the body. PPARγ is involved in the regulation of glucose and lipid metabolism, and its activation leads to increased insulin sensitivity and glucose uptake in the cells. In addition, Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee has been shown to decrease the production of inflammatory cytokines, which are implicated in the development of insulin resistance.

Biochemical and Physiological Effects

Rosiglitazone has several biochemical and physiological effects on the body. It increases insulin sensitivity by activating PPARγ, which leads to increased glucose uptake and utilization in the cells. This results in lower blood glucose levels and improved glycemic control in diabetic patients. In addition, Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, which may reduce the risk of cardiovascular disease in diabetic patients.

Vorteile Und Einschränkungen Für Laborexperimente

Rosiglitazone has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action and established therapeutic effects. It is also readily available and relatively inexpensive compared to other drugs used in diabetes treatment. However, Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee has some limitations for lab experiments. It has been associated with several adverse effects, such as weight gain and edema, which may confound experimental results. In addition, its use in animal experiments may not accurately reflect its effects in humans, as there are species differences in PPARγ expression and activity.

Zukünftige Richtungen

There are several future directions for research on Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee. One area of interest is the development of new drugs that target PPARγ with greater specificity and potency, while minimizing adverse effects. Another area of interest is the investigation of the potential use of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Finally, there is a need for further research on the long-term effects of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee on cardiovascular outcomes and other health outcomes in diabetic patients.

Synthesemethoden

Rosiglitazone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The starting material for the synthesis is 4-chlorobenzaldehyde, which is reacted with ethyl acetoacetate to produce 1-(4-chlorophenyl)-2-benzoyl-3,3-dimethyl-2-oxazolidinone. This compound is then reacted with 3-aminopyrrolidine to produce (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid ethyl ester. Finally, the ethyl ester is converted to the methyl ester using methanol and sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in diabetic patients. In addition, Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee has been investigated for its potential use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.

Eigenschaften

IUPAC Name |

methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-22-14(20)7-6-13(19)17-12-8-9-18(15(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8-9H2,1H3,(H,17,19)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYUQPRKZGQEIA-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)NC1CCN(C1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)

![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)

![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)

![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)

![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)